molecular formula C17H17N5O2 B6440626 3-cyclopropyl-N-(4-methoxy-2-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide CAS No. 2549052-41-5

3-cyclopropyl-N-(4-methoxy-2-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide

Cat. No.: B6440626
CAS No.: 2549052-41-5
M. Wt: 323.35 g/mol
InChI Key: JKHUDVPRWLFBOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopropyl-N-(4-methoxy-2-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a cyclopropyl group at position 3 and a 4-methoxy-2-methylphenyl carboxamide at position 4. The compound’s molecular formula is C₁₈H₁₈N₆O₂ (inferred from analogous structures in and ).

Properties

IUPAC Name

3-cyclopropyl-N-(4-methoxy-2-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-10-9-12(24-2)5-6-13(10)18-17(23)14-7-8-15-19-20-16(11-3-4-11)22(15)21-14/h5-9,11H,3-4H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHUDVPRWLFBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2=NN3C(=NN=C3C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The [1,2,4]triazolo[4,3-b]pyridazine core is highly modifiable, with substituents significantly influencing bioactivity. Below is a comparison with key analogs:

Compound Substituents Key Activities References
3-cyclopropyl-N-(4-methoxy-2-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide 3-cyclopropyl, 6-(4-methoxy-2-methylphenyl) Inferred: Potential kinase inhibition or antiproliferative activity (structural analogy)
N-(3-chloro-4-methoxyphenyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide 3-methyl, piperidine-4-carboxamide Bromodomain inhibition (BRD4-targeted)
BE94190 (3-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide) 3-cyclopropyl, 6-(dihydrobenzodioxinyl) Inferred: Enhanced solubility due to benzodioxinyl group
3,6-Di(4’-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine (6b) 3- and 6-(4-methylphenyl) Potent antibacterial activity (Gram-positive and -negative)
N-(2-(5-fluoro-1H-indol-3-yl)ethyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (7) 3-methyl, indole-ethylamine Bromodomain inhibition (BRD4 IC₅₀ < 1 µM)

Key Observations:

  • Cyclopropyl vs. Methyl Substituents: The 3-cyclopropyl group in the target compound may enhance metabolic stability compared to 3-methyl analogs (e.g., compound 7). Cyclopropane’s ring strain and lipophilicity could improve membrane permeability.
  • In contrast, piperidine-carboxamide derivatives (e.g., STOCK6S-67388) show bromodomain inhibition.
  • Antimicrobial vs. Antiproliferative Activity: Phenyl-substituted analogs (e.g., 6b) exhibit antibacterial activity, while esterified triazolopyridazines (e.g., derivatives) lose thrombin inhibition but gain antiproliferative effects.

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight (MW): The target compound’s MW (~354.4 g/mol) is comparable to analogs like BE94190 (337.33 g/mol) but lower than piperidine-linked derivatives (e.g., STOCK6S-67388, MW ~430 g/mol).
  • Synthetic Accessibility: The target compound can be synthesized via peptide coupling (e.g., HATU-mediated amidation, as in ), similar to intermediates like 32a.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.